molecular formula C25H29N5O3S B14995371 N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide

N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide

Cat. No.: B14995371
M. Wt: 479.6 g/mol
InChI Key: ORNRZSMNWQZRCP-UHFFFAOYSA-N
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Description

N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide typically involves multiple stepsThe final step involves the attachment of the methoxybenzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with varying substituents. Examples include:

Uniqueness

What sets N-[(4-Cyclohexyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4-methoxybenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C25H29N5O3S

Molecular Weight

479.6 g/mol

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C25H29N5O3S/c1-33-21-14-12-18(13-15-21)24(32)26-16-22-28-29-25(30(22)20-10-6-3-7-11-20)34-17-23(31)27-19-8-4-2-5-9-19/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16-17H2,1H3,(H,26,32)(H,27,31)

InChI Key

ORNRZSMNWQZRCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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